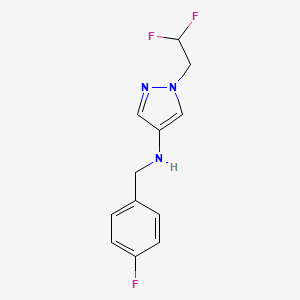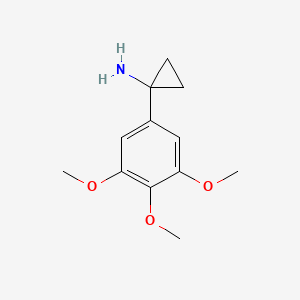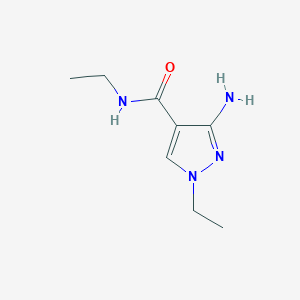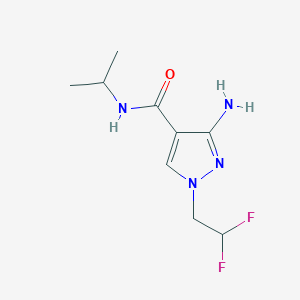![molecular formula C11H17N5 B11741535 [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741535.png)
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features two pyrazole rings substituted with ethyl and methyl groups, respectively, and connected via a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Coupling Reaction: The two pyrazole rings are then coupled using a methylene bridge, often through a condensation reaction involving formaldehyde or other methylene donors.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole rings.
Reduction: Reduction reactions can occur at the double bonds within the pyrazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts.
Biology
The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, pyrazole derivatives are known for their pharmacological activities. This compound may be explored for its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and polymers. Its unique structure allows for the development of specialized materials with desired properties.
Mécanisme D'action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Similar in structure but with a phenyl group instead of an ethyl group.
1-Ethyl-3-methyl-1H-pyrazole: Lacks the methylene bridge connecting two pyrazole rings.
1-Methyl-3-phenyl-1H-pyrazole: Contains a phenyl group instead of an ethyl group.
Uniqueness
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure connected by a methylene bridge. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17N5 |
|---|---|
Poids moléculaire |
219.29 g/mol |
Nom IUPAC |
1-(1-ethylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H17N5/c1-3-16-5-4-11(14-16)8-12-6-10-7-13-15(2)9-10/h4-5,7,9,12H,3,6,8H2,1-2H3 |
Clé InChI |
TZOWXOIPFOPJHR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)CNCC2=CN(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741466.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741474.png)
![tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate](/img/structure/B11741478.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741486.png)

![3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea](/img/structure/B11741505.png)
![2-(3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741517.png)

![1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741522.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741527.png)

![4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one](/img/structure/B11741541.png)
